molecular formula C24H17Br2N B1632246 4,4'-Dibromo-4''-phenyltriphenylamine CAS No. 884530-69-2

4,4'-Dibromo-4''-phenyltriphenylamine

Cat. No. B1632246
CAS RN: 884530-69-2
M. Wt: 479.2 g/mol
InChI Key: BKJULDLPGWGCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dibromo-4’'-phenyltriphenylamine is a chemical compound with the CAS Number: 884530-69-2. It has a molecular weight of 479.21 and its linear formula is C24H17Br2N . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

4,4’-Dibromo-4’'-phenyltriphenylamine is a solid at room temperature . It has a molecular weight of 479.21 . The boiling point is 573.643°C at 760 mmHg . The flash point is 300.729 .

Scientific Research Applications

Electrochemical Properties and Electrochromic Behaviors

  • 4,4'-Dibromo-4''-phenyltriphenylamine is instrumental in the development of novel aromatic poly(amine−amide)s. These exhibit high thermal stability, good solubility in organic solvents, and significant electrochromic behaviors. The materials demonstrate practical application potential in areas like electrochromism and hole-transporting materials (Liou & Lin, 2009).

Application in Electrochromic Cells

  • The compound is used in the synthesis of electrochromic polymers, which are valuable in developing new textile/plastic electrochromic cells. These polymers display solubility in common organic solvents and are applicable for spray-coating film deposition, making them suitable for various electrochromic applications (Beaupré, Dumas, & Leclerc, 2006).

Synthesis of Red Emitting Solid State Fluorescent Dyes

  • Utilized in the synthesis of red-emitting push–pull chromophoric dyes containing triphenylamine, 4,4'-Dibromo-4''-phenyltriphenylamine contributes to the creation of dyes with stable photo-physical properties. These are relevant in the fields of optical materials and fluorescence technologies (Gupta et al., 2013).

Photophysical Properties and Organic Light-Emitting Diodes

  • This compound is significant in the synthesis of materials with photophysical properties, which are key components in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The materials exhibit stable electrochromic and photophysical behaviors, making them suitable for display and lighting technologies (Kunugi et al., 1997).

Safety and Hazards

The safety information for 4,4’-Dibromo-4’'-phenyltriphenylamine indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJULDLPGWGCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627655
Record name N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-4''-phenyltriphenylamine

CAS RN

884530-69-2
Record name N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 2
Reactant of Route 2
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 3
Reactant of Route 3
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 4
Reactant of Route 4
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-Dibromo-4''-phenyltriphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.